4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered attention for its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different pyrazole derivatives .
Scientific Research Applications
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 4-chloro-1H-pyrazol-1-ylmethyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylbenzamide
Uniqueness
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the pyrazole moiety. This unique structure contributes to its distinct pharmacological properties and its versatility as a synthetic intermediate .
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-chloro-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-6-10(14-15)13-11(16)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,13,14,16) |
InChI Key |
YKGHLQCWXWYYGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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